Ivaltinostat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依泽替尼是一种新型的口服化合物,是一种泛Janus激酶抑制剂。它与Janus激酶的所有三种亚型具有高亲和力:Janus激酶1、Janus激酶2和Janus激酶3。 该化合物被开发为肠道选择性,这意味着它对身体其他部位的吸收很少,使其能够靶向炎症性肠病,与其他类似药物相比,副作用更小 .

准备方法

合成路线和反应条件: 依泽替尼的合成涉及多个步骤,包括萘啶环的形成和吡唑部分的掺入。反应条件通常涉及使用有机溶剂、催化剂和控制的温度以确保所需的化学转化。

工业生产方法: 依泽替尼的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及先进的纯化技术,例如结晶和色谱法以分离最终产物。

化学反应分析

反应类型: 依泽替尼会发生各种化学反应,包括氧化、还原和取代。这些反应对其代谢和药理活性至关重要。

常用试剂和条件:

氧化: 使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤化物和胺等试剂促进亲核和亲电取代反应。

主要产物: 从这些反应中形成的主要产物包括各种代谢物,主要通过粪便排泄。 值得注意的是,已经鉴定出代谢物M18和M9,分别涉及氧化和重排,以及一个碳的添加 .

科学研究应用

作用机制

依泽替尼通过抑制Janus激酶的活性发挥作用。通过与Janus激酶1、Janus激酶2和Janus激酶3结合,它阻止信号转导子和转录激活因子(STAT)蛋白的磷酸化和激活。 这种抑制会破坏参与炎症反应的信号通路,从而减少胃肠道的炎症 .

相似化合物的比较

依泽替尼的独特之处在于其肠道选择性,这可以最大限度地减少全身暴露并降低副作用风险。类似的化合物包括:

托法替尼: 另一种Janus激酶抑制剂,但具有更广泛的全身作用。

德戈替尼: 用于皮肤病的Janus激酶抑制剂。

巴瑞替尼: 主要用于类风湿性关节炎,具有全身活性。

生物活性

Ivaltinostat (CG200745) is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies, particularly pancreatic ductal adenocarcinoma (PDAC). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

This compound functions by inhibiting the activity of HDACs, enzymes responsible for removing acetyl groups from histones and non-histone proteins. This inhibition leads to an increase in histone acetylation, which can result in the reactivation of tumor suppressor genes and the modulation of various signaling pathways involved in cancer progression. Key mechanisms include:

- Induction of Apoptosis : this compound promotes cell death in cancer cells by enhancing the acetylation of p53, a critical tumor suppressor protein. This modification increases p53's transcriptional activity, leading to the upregulation of pro-apoptotic genes .

- Synergistic Effects with Chemotherapeutics : In vitro and in vivo studies have demonstrated that this compound enhances the effectiveness of standard chemotherapeutics like gemcitabine and erlotinib. It has shown to improve chemosensitivity in gemcitabine-resistant pancreatic cancer cell lines .

Phase I/II Trials

A pivotal phase I/II study evaluated the safety and efficacy of this compound in combination with gemcitabine and erlotinib for patients with untreated locally advanced or metastatic PDAC. The study's design included:

- Dose Escalation : The phase I component utilized a 3 + 3 dose escalation design to determine the maximum tolerable dose (MTD) of this compound, which was established at 250 mg/m² administered intravenously on specified days during a 28-day treatment cycle .

- Efficacy Outcomes : In phase II, 24 patients were enrolled. The median overall survival (OS) was reported at 8.6 months, with a progression-free survival (PFS) of 5.3 months. The objective response rate (ORR) was 25%, indicating a partial response to treatment in some patients .

Correlative Studies

Correlative studies within the trial assessed potential biomarkers associated with treatment response. Notable findings included:

- Circulating Tumor DNA (ctDNA) : Mutation burden detected by cfDNA analysis correlated with clinical outcomes, suggesting that ctDNA could serve as a predictive biomarker for treatment efficacy .

- Blood Markers : Specific proteins such as TIMP1 and IGFBP1 were identified as potential indicators of treatment response, highlighting their relevance in monitoring patient outcomes during therapy .

Safety Profile

The safety profile of this compound was generally acceptable, with manageable adverse effects reported during the trials. Common side effects included fatigue, nausea, and hematological toxicities, which are typical for HDAC inhibitors used in combination therapies .

Summary Table of Clinical Findings

| Study Phase | MTD (mg/m²) | Median OS (months) | Median PFS (months) | ORR (%) | DCR (%) |

|---|---|---|---|---|---|

| Phase I | 250 | - | - | - | - |

| Phase II | 250 | 8.6 | 5.3 | 25 | 93.8 |

属性

CAS 编号 |

2051918-33-1 |

|---|---|

分子式 |

C22H26N8 |

分子量 |

402.5 g/mol |

IUPAC 名称 |

3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |

InChI |

InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |

InChI 键 |

DADAEARVGOQWHV-ALOPSCKCSA-N |

SMILES |

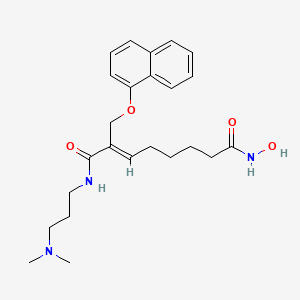

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 |

手性 SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |

规范 SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |

外观 |

Solid powder |

Key on ui other cas no. |

936221-33-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。